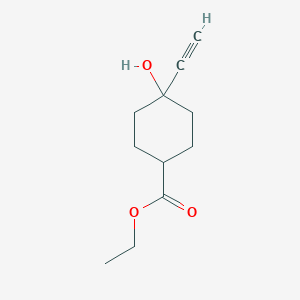
Ethyl4-ethynyl-4-hydroxycyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethynyl group, a hydroxy group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and hydroxy groups.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under basic conditions.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the ethynylation and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation and recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-ethynyl-4-oxocyclohexane-1-carboxylate.
Reduction: Ethyl 4-ethyl-4-hydroxycyclohexane-1-carboxylate.
Substitution: Ethyl 4-ethynyl-4-amino-cyclohexane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to lipid metabolism, signal transduction, or cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 4-ethynylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and reactivity.
Ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxy group, altering its chemical properties and reactivity.
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-11(13)7-5-9(6-8-11)10(12)14-4-2/h1,9,13H,4-8H2,2H3 |
InChI-Schlüssel |
XSBUERWWCICHDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



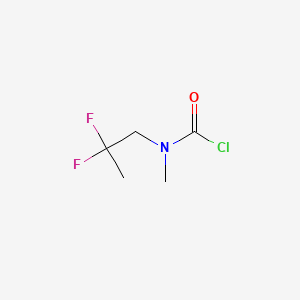


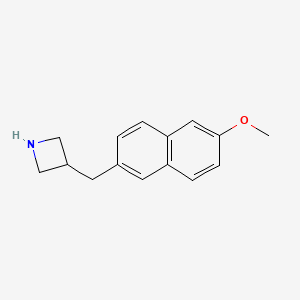
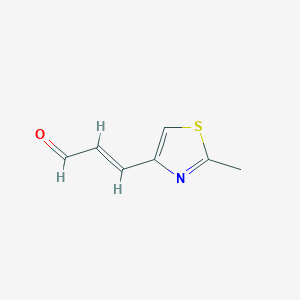
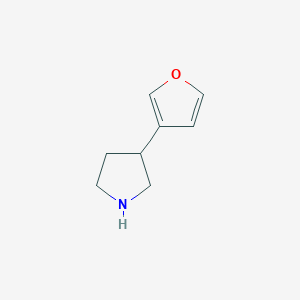
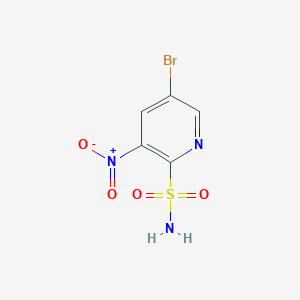

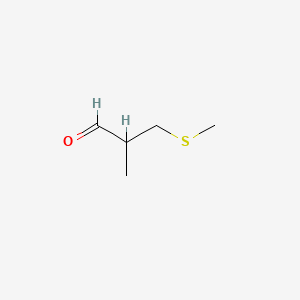
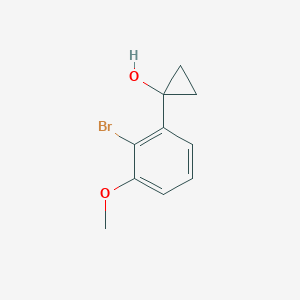
aminehydrochloride](/img/structure/B13610108.png)


